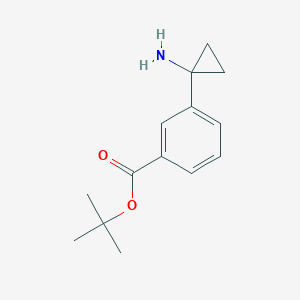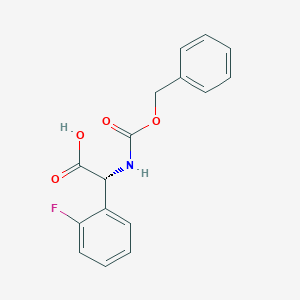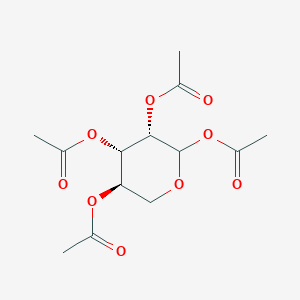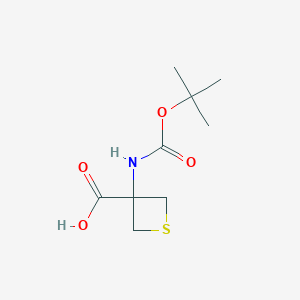![molecular formula C10H5F3N2O B12865716 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile is a chemical compound that features a trifluoromethyl group attached to a benzoxazole ring, which is further connected to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with trifluoromethyl-substituted aldehydes in the presence of a suitable catalyst. The reaction is often carried out in methanol as a solvent, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(4-Methylbenzo[d]oxazol-2-yl)acetonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile imparts unique properties such as increased lipophilicity, enhanced stability, and distinct reactivity patterns. These characteristics make it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H5F3N2O |
|---|---|
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)-1,3-benzoxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C10H5F3N2O/c11-10(12,13)6-2-1-3-7-9(6)15-8(16-7)4-5-14/h1-3H,4H2 |
Clave InChI |
NNSXTXWPOLGBPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)

![2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-1H-benzo[d]imidazole hydrate](/img/structure/B12865655.png)

![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)




![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
